molecular formula C9H10N2O B15051137 (2-Methylbenzo[d]oxazol-4-yl)methanamine CAS No. 1499562-86-5

(2-Methylbenzo[d]oxazol-4-yl)methanamine

Cat. No.: B15051137
CAS No.: 1499562-86-5
M. Wt: 162.19 g/mol
InChI Key: CSAHQZULFNSEDQ-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]oxazol-4-yl)methanamine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-methylbenzoxazoles involves the cyclization of N-phenylacetamides catalyzed by palladium acetate in the presence of potassium persulfate (K₂S₂O₈) and trifluoromethanesulfonic acid (TfOH). This reaction typically yields the desired product in moderate to excellent yields . The reaction conditions are relatively mild, making this method efficient and practical for laboratory synthesis.

Industrial Production Methods

Industrial production methods for (2-Methylbenzo[d]oxazol-4-yl)methanamine are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely be applied to scale up the laboratory methods for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[d]oxazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted benzoxazole derivatives .

Scientific Research Applications

(2-Methylbenzo[d]oxazol-4-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Methylbenzo[d]oxazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, benzoxazole derivatives have been shown to inhibit certain enzymes, leading to their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoxazole: Similar in structure but lacks the methanamine group.

    Benzothiazole: Contains sulfur instead of oxygen in the heterocyclic ring.

    Benzimidazole: Contains two nitrogen atoms in the heterocyclic ring.

Uniqueness

(2-Methylbenzo[d]oxazol-4-yl)methanamine is unique due to the presence of both the benzoxazole ring and the methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1499562-86-5

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(2-methyl-1,3-benzoxazol-4-yl)methanamine

InChI

InChI=1S/C9H10N2O/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5,10H2,1H3

InChI Key

CSAHQZULFNSEDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)CN

Origin of Product

United States

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